Pyrylium

Description

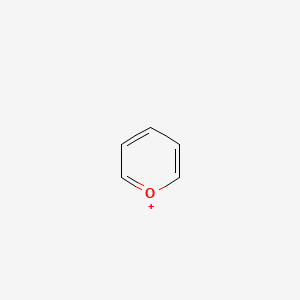

Properties

CAS No. |

289-67-8 |

|---|---|

Molecular Formula |

C5H5O+ |

Molecular Weight |

81.09 g/mol |

IUPAC Name |

pyrylium |

InChI |

InChI=1S/C5H5O/c1-2-4-6-5-3-1/h1-5H/q+1 |

InChI Key |

WVIICGIFSIBFOG-UHFFFAOYSA-N |

SMILES |

C1=CC=[O+]C=C1 |

Canonical SMILES |

C1=CC=[O+]C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Pyrylium Salts: A Technical Retrospective on Adolf von Baeyer's Pioneering Synthesis

For Immediate Release

MUNICH, Germany – December 16, 2025 – Over a century ago, the landscape of heterocyclic chemistry was irrevocably changed by the pioneering work of German chemist Adolf von Baeyer. In a seminal 1911 publication co-authored with Jean Piccard, von Baeyer reported the first synthesis of a pyrylium salt, a class of aromatic, oxygen-containing heterocycles.[1][2][3] This technical guide delves into the core of this landmark achievement, offering a detailed examination of the synthesis, experimental protocols, and the logical framework that opened the door to a new domain of organic chemistry. This work is intended for researchers, scientists, and professionals in drug development who are interested in the historical and chemical foundations of heterocyclic chemistry.

Introduction to this compound Compounds

This compound salts are cationic, six-membered heterocyclic compounds containing an oxygen atom within an aromatic ring. The positive charge is delocalized across the ring, conferring a unique stability and reactivity to these molecules. Their discovery was a significant milestone, providing a new class of synthons for the preparation of a wide variety of other organic compounds, including pyridines, pyridinium (B92312) salts, and benzene (B151609) derivatives.[4] The work of von Baeyer in this area was an extension of his broader investigations into oxonium salts, which are compounds containing a trivalent, positively charged oxygen atom.[5][6][7]

The First Synthesis: An Acid-Catalyzed Condensation

The inaugural synthesis of a this compound salt, specifically a 2,4,6-trisubstituted this compound perchlorate (B79767), was achieved through the acid-catalyzed condensation of acetophenone (B1666503) and benzaldehyde.[8][9][10] This reaction proceeds through a series of well-understood steps, beginning with an aldol (B89426) condensation, followed by a Michael addition, and culminating in a cyclization and dehydration to form the aromatic this compound ring.

The overall reaction can be summarized as follows:

2 Acetophenone + 1 Benzaldehyde + Acid → 2,4,6-Triphenylthis compound (B3243816) Salt + 2 H₂O + Reduced Byproducts

Experimental Protocols

Caution: Organic perchlorate salts are potentially explosive and should be handled with extreme care in a professional laboratory setting with appropriate safety precautions.

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetophenone

-

Acetic Anhydride

-

70% Perchloric Acid

-

Diethyl Ether

-

Ice-salt bath

-

Three-necked flask with mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

In a three-necked flask, dissolve benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in acetic anhydride.

-

Cool the mixture to 0°C using an ice-salt bath.

-

With vigorous stirring, slowly add 70% perchloric acid (approximately 0.5 mole) dropwise from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature at or below 10°C.[11]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.

-

The product will precipitate as a crystalline solid. Collect the crystals by vacuum filtration.

-

Wash the crystals thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.[1]

-

The product can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,4,6-triphenylthis compound salts with various counterions, based on modern adaptations of Baeyer's method.

| Counterion | Typical Yield | Melting Point (°C) | Reference |

| Perchlorate (ClO₄⁻) | 60-70% | 293-295 | [11] |

| Tetrafluoroborate (BF₄⁻) | 63-68% | 251-257 | [12] |

| Tosylate (OTs⁻) | High | 245-247 | [1] |

Logical and Experimental Workflow

The synthesis of 2,4,6-triphenylthis compound perchlorate follows a logical progression of bond-forming and ring-closing events. The following diagrams illustrate the key relationships in this process.

Caption: Logical flow of the this compound salt synthesis.

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

Adolf von Baeyer's first synthesis of this compound compounds was a landmark achievement that laid the groundwork for a vast and fruitful area of heterocyclic chemistry. The acid-catalyzed condensation reaction he developed remains a cornerstone of this compound salt synthesis today. The principles established in his early 20th-century work continue to be relevant in modern organic synthesis, demonstrating the enduring legacy of his contributions to the field. Researchers and professionals in drug development can draw a direct line from the complex heterocyclic scaffolds in modern pharmaceuticals back to the foundational discoveries of pioneers like von Baeyer.

References

- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 2. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Pyrylium Ring: A Hub of Reactivity for Nucleophilic Attack

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrylium ring, a six-membered aromatic cation containing an oxygen heteroatom, stands as a cornerstone in heterocyclic chemistry, offering a versatile platform for the synthesis of a myriad of other cyclic and acyclic compounds. Its inherent positive charge and the high electronegativity of the oxygen atom render the ring highly susceptible to nucleophilic attack, making it a powerful synthon in organic synthesis and a key structural motif in various applications, including the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring with nucleophiles, detailing reaction mechanisms, substituent effects, and experimental protocols for key transformations.

Core Principles of Reactivity

The chemical behavior of the this compound cation is dominated by its pronounced electrophilicity. Unlike benzene (B151609) or pyridine, the this compound ring is exceptionally reactive towards nucleophiles and resistant to electrophilic aromatic substitution.[1] This reactivity is a direct consequence of the positively charged oxygen atom, which strongly perturbs the electron distribution within the aromatic system, creating significant positive charge density at the α (2,6) and γ (4) positions.

Nucleophilic attack is the primary mode of reaction, and it almost invariably occurs at these electron-deficient carbon centers. The course of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern of the this compound ring, and the reaction conditions.

The ANRORC Mechanism: A Common Pathway

A frequent mechanistic pathway for the reaction of this compound salts with nucleophiles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][2] This multi-step process is central to understanding the transformation of the this compound ring into other heterocyclic systems.

Caption: General ANRORC mechanism pathway.

The process initiates with the nucleophilic addition to an α-position of the this compound ring, forming a transient 2H-pyran adduct. This adduct then undergoes a thermally allowed electrocyclic ring-opening to yield an open-chain intermediate, typically a pentadienone derivative.[3] Finally, this intermediate cyclizes, often with the elimination of a small molecule like water, to form a new, more stable aromatic or heterocyclic ring.

Reactions with Various Nucleophiles

The versatility of the this compound ring is showcased by its reactions with a wide array of nucleophiles, leading to a diverse range of products.

Caption: Products from this compound salt reactions.

Nitrogen Nucleophiles

-

Ammonia (B1221849): Reaction with ammonia provides a direct route to substituted pyridines.[4]

-

Primary Amines: Primary amines react with this compound salts to yield N-substituted pyridinium salts, which are themselves valuable synthetic intermediates.[4] The kinetics of this reaction are influenced by the basicity of the amine and can be acid- or base-catalyzed.[5]

-

Hydroxylamine (B1172632): The reaction with hydroxylamine leads to the formation of pyridine-N-oxides.[4]

Sulfur Nucleophiles

-

Hydrogen Sulfide (B99878) and Sulfide Ions: Treatment of this compound salts with hydrogen sulfide or sodium sulfide is a common method for the synthesis of thiothis compound salts, where the oxygen atom of the this compound ring is replaced by sulfur.[4]

Carbon Nucleophiles

-

Active Methylene Compounds: Carbanions derived from active methylene compounds (e.g., nitromethane, malononitrile) attack the this compound ring, leading to the formation of substituted benzene derivatives.[4][6]

-

Cyanide Ion: The reaction with cyanide ions typically results in the formation of cyanodienones through ring opening.[3]

Phosphorus Nucleophiles

-

Phosphine (B1218219) Derivatives: this compound salts can be converted to phosphabenzenes (phosphinines) by reaction with phosphine (PH₃) or tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃).[7][8]

Quantitative Data on this compound Reactivity

The reactivity of this compound salts can be quantitatively assessed through kinetic and equilibrium studies. The following tables summarize key data for the hydrolysis of this compound salts and the yields of pyridinium salt formation.

Table 1: Hydrolysis of Substituted this compound Salts

| This compound Cation | pK'a | Conditions | Reference |

| 2,4,6-Trimethylthis compound | 6.7 | H₂O, 25°C, 0.1 M ionic strength | |

| 2,4,6-Trimethylthis compound | 7.6 | D₂O, 25°C, 0.1 M ionic strength | |

| 2-Methyl-4,6-diphenylthis compound | 6.2 | H₂O, 25°C, 0.1 M ionic strength | |

| 2,4,6-Triphenylthis compound (B3243816) | 5.0 | H₂O, 25°C, 0.1 M ionic strength |

Table 2: Yields for the Synthesis of N-Substituted 2,4,6-Triphenylpyridinium Salts

| Primary Amine | Yield (%) | Reference |

| Benzylamine (B48309) | 95 | [7] |

| Aniline | 92 | [7] |

| 4-Methoxybenzylamine | 44-54 | |

| Allylamine | 44-54 | |

| n-Butylamine | 41-59 | |

| Isopropylamine | 25-37 |

Substituent Effects on Reactivity

The electronic and steric nature of substituents on the this compound ring significantly influences its reactivity and the regioselectivity of nucleophilic attack.

-

Electronic Effects: Electron-withdrawing groups on the this compound ring generally increase its electrophilicity and enhance the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

-

Steric Effects: Bulky substituents at the α-positions can hinder the approach of a nucleophile, potentially directing the attack to the γ-position or slowing down the reaction rate.[3][9] For instance, in the reaction of 2,4,6-trisubstituted this compound cations with an α-methyl and a different α-substituent, nucleophilic attack often preferentially occurs at the carbon adjacent to the smaller methyl group.[10]

Experimental Protocols for Key Transformations

The following section provides detailed methodologies for the synthesis of common this compound salts and their conversion to other key heterocyclic compounds.

Caption: A typical experimental workflow.

Protocol 1: Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate

This protocol is adapted from a standard procedure for the synthesis of aromatic this compound salts.[11]

-

Reagents: Benzalacetophenone (chalcone), acetophenone (B1666503), 1,2-dichloroethane (B1671644), 52% ethereal solution of fluoboric acid, diethyl ether.

-

Procedure:

-

In a flask, dissolve benzalacetophenone (1.00 mole) and acetophenone (0.50 mole) in 350 ml of 1,2-dichloroethane.

-

Warm the mixture to 70–75°C.

-

With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will change color from orange to brownish-yellow.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Cool the mixture and let it stand overnight in a refrigerator.

-

Collect the crystalline product by filtration and wash it thoroughly with diethyl ether.

-

Additional product can be obtained by adding diethyl ether to the mother liquor.

-

The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.

-

Protocol 2: Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate (B79767)

This protocol details the conversion of a this compound salt to a pyridinium salt.[7]

-

Reagents: 2,4,6-Triphenylthis compound perchlorate, ethanol, benzylamine.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,4,6-triphenylthis compound perchlorate (10 mmol) in 50 mL of ethanol with gentle warming to obtain a clear solution.

-

Add benzylamine (10 mmol) dropwise to the solution with stirring.

-

Reflux the reaction mixture for 3 hours. A color change and/or precipitation may be observed.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to complete precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum.

-

Protocol 3: Synthesis of 2,4,6-Triarylthiothis compound Salts from this compound Salts

This general method allows for the conversion of this compound salts to their thiothis compound analogs.[1]

-

Reagents: this compound salt, sodium sulfide, aqueous acetone, mineral acid (e.g., perchloric acid).

-

Procedure:

-

React the this compound salt with sodium sulfide in a mixture of water and acetone.

-

After the initial reaction, acidify the mixture with a mineral acid.

-

The thiothis compound salt will precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Applications in Drug Development and Research

The unique reactivity of the this compound ring has been harnessed in various aspects of drug discovery and biomedical research.

-

Scaffold for Bioactive Molecules: this compound salts and their derivatives have been investigated for their potential as antifungal and anticancer agents.[12][13] The ability to readily modify the substitution pattern allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Fluorescent Probes: The inherent fluorescence of many this compound derivatives makes them suitable for use as biological imaging agents and sensors.[1][14] They have been successfully employed for imaging mitochondria in live cells and for sensing pH changes.[1][14]

-

Late-Stage Functionalization: The selective reaction of this compound salts with primary amino groups provides a powerful tool for the late-stage functionalization of complex molecules, including drug candidates.[15][16]

Conclusion

The this compound ring is a highly reactive and versatile building block in organic chemistry. Its pronounced electrophilicity and susceptibility to nucleophilic attack, primarily through the ANRORC mechanism, enable the synthesis of a vast array of other heterocyclic and aromatic compounds. The reactivity of the this compound ring can be fine-tuned through the strategic placement of substituents, offering a high degree of control over the outcome of chemical transformations. The applications of this compound chemistry continue to expand, with significant contributions to materials science, and particularly to drug discovery and development, where it provides a platform for the synthesis of novel therapeutic agents and advanced bioimaging tools. A thorough understanding of the fundamental reactivity of the this compound ring is therefore essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. Fluorescent styrylthis compound probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ANRORC mechanism - Wikipedia [en.wikipedia.org]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 8. EP1036796A1 - Method for producing phosphabenzene compounds - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new pentacyclic this compound fluorescent probe that responds to pH imbalance during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. This compound Salt Reagent for Nucleophilic Aromatic Substitution Reactions of Amino Heteroaromatic Compounds | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Aromaticity and Stability of the Pyrylium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrylium cation, a six-membered heterocyclic ring with a positively charged oxygen atom, stands as a cornerstone in synthetic organic chemistry and materials science. Its unique electronic structure, characterized by aromaticity, imparts a delicate balance of stability and reactivity. This technical guide provides a comprehensive exploration of the fundamental principles governing the aromaticity and stability of the this compound cation. It delves into the theoretical underpinnings of its aromatic nature, supported by quantitative data from spectroscopic and computational studies. Detailed experimental protocols for the synthesis of key this compound salts are provided, alongside an examination of their reactivity, particularly towards nucleophiles. This document aims to serve as an essential resource for researchers leveraging the distinct properties of this compound cations in drug development and other advanced applications.

Introduction

The this compound cation, with the chemical formula C₅H₅O⁺, is a planar, monocyclic, and heterocyclic organic cation.[1] The presence of a positively charged, trivalent oxygen atom within a six-membered conjugated ring system gives rise to its aromatic character, a defining feature that dictates its stability and chemical behavior.[1] While the parent this compound ion is highly reactive, its substituted derivatives, particularly those with aryl or alkyl groups at the 2, 4, and 6 positions, form stable, often crystalline salts with non-nucleophilic counterions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻).[2]

The inherent stability conferred by aromaticity, coupled with the high electrophilicity of the ring, makes this compound salts exceptionally versatile synthetic intermediates.[3] They are extensively used in the synthesis of a wide array of other heterocyclic compounds, most notably pyridines and pyridinium (B92312) salts.[3][4] The unique photophysical properties of this compound derivatives have also led to their application as photocatalysts, photosensitizers, and chromophores in functional materials.[2][5]

This guide will provide a detailed analysis of the factors contributing to the aromaticity and stability of the this compound cation, present quantitative data in a structured format, offer detailed experimental procedures for their synthesis, and visualize key concepts and reaction pathways.

Aromaticity of the this compound Cation

The aromaticity of the this compound cation can be understood through the lens of Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic character.[6][7][8]

Hückel's Rule and Electronic Structure

The this compound cation fulfills all the criteria for aromaticity as per Hückel's rule:

-

Cyclic and Planar: The six-membered ring is cyclic and adopts a planar conformation, allowing for effective overlap of p-orbitals.

-

Completely Conjugated: The ring consists of five sp²-hybridized carbon atoms and one sp²-hybridized, positively charged oxygen atom, each contributing a p-orbital to the π-system.[9]

-

(4n + 2) π-Electrons: The system contains 6 π-electrons (n=1), with each of the five carbon atoms contributing one electron and the oxygen atom contributing one electron from its p-orbital (the other lone pair resides in an sp² orbital in the plane of the ring).[9][10]

The delocalization of these 6 π-electrons over the entire ring results in a significant resonance stabilization, which is the hallmark of aromaticity.

Resonance Structures

The delocalization of the positive charge and π-electrons in the this compound cation can be represented by several resonance structures. The positive charge is primarily located on the oxygen atom and delocalized to the α (2 and 6) and γ (4) positions of the ring.[11][12][13][14] This charge distribution is a key factor in determining the cation's reactivity.

Computational and Spectroscopic Evidence for Aromaticity

Computational studies provide quantitative support for the aromaticity of the this compound cation. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess aromaticity, where a negative NICS value at the center of a ring indicates a diatropic ring current, characteristic of an aromatic system.[4][9] While benzene (B151609) is the archetypal aromatic compound with a NICS(1)zz value of -24.06, the this compound cation also exhibits negative NICS values, confirming its aromatic nature, although it is predicted to be less aromatic than benzene.[15]

Spectroscopic data also corroborate the aromatic character of the this compound cation. In ¹H NMR spectroscopy, the protons on the this compound ring are deshielded due to the ring current, appearing at chemical shifts typically in the range of δ 8.5-9.2 ppm.[9] The ¹³C NMR chemical shifts of the ring carbons are also indicative of the electron distribution in an aromatic system.[10][16][17][18]

Stability of the this compound Cation

The stability of the this compound cation is a direct consequence of its aromaticity. However, this stability is relative and is significantly influenced by the electronic nature of substituents on the ring and the surrounding medium.

Factors Influencing Stability

-

Aromatic Stabilization: The primary factor contributing to the stability of the this compound cation is its aromatic resonance energy. Although lower than that of benzene, this resonance energy is substantial enough to make this compound salts isolable compounds.[15][19]

-

Substituent Effects: The stability of this compound cations is greatly enhanced by the presence of substituents at the 2, 4, and 6 positions. Aryl and alkyl groups stabilize the positive charge through inductive effects and hyperconjugation. Electron-donating groups, in particular, increase stability by delocalizing the positive charge.

-

Counterion: this compound cations are always associated with a counterion. For the salt to be stable and isolable, a non-nucleophilic counterion such as tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) is required. Nucleophilic anions would readily attack the electrophilic this compound ring.

-

Solvent: this compound salts are generally stable in acidic or neutral non-aqueous solutions.[15] However, in the presence of nucleophilic solvents like water, they can undergo ring-opening reactions.[1][20]

Reactivity and Stability Trade-off

While aromatic, the this compound cation is a highly reactive species due to the strong electron-withdrawing effect of the positively charged oxygen atom. This makes the α (2, 6) and γ (4) positions highly electrophilic and susceptible to nucleophilic attack.[3][21] This reactivity is a key feature of this compound chemistry and is utilized in a variety of synthetic transformations.

The reaction with nucleophiles often proceeds via an initial addition to the α-position, leading to the formation of a 2H-pyran intermediate. This intermediate can then undergo ring-opening, and in the presence of certain nucleophiles, subsequent ring-closure to form a new heterocyclic system. This overall process is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[20][22][23]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Simple and efficient visualization of aromaticity: bond currents calculated from NICS values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 2,4,6-tris(4-methylphenyl)-, tetrafluoroborate(1-) | 2713-21-5 [chemicalbook.com]

- 6. orientjchem.org [orientjchem.org]

- 7. The synthesis and reactions of sterically constrained this compound and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 2,4,6-Trimethylthis compound tetrafluoroborate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Infra-red absorption spectra of this compound salts | Semantic Scholar [semanticscholar.org]

- 13. Diagnosis of the σ-, π- and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules [ouci.dntb.gov.ua]

- 14. This compound, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 17. researchgate.net [researchgate.net]

- 18. 2,4,6-Triphenylthis compound tetrafluoroborate | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. spectrabase.com [spectrabase.com]

- 22. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 23. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

The Core Physicochemical Properties of 2,4,6-Triphenylpyrylium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-triphenylpyrylium (B3243816) salts, a class of organic compounds with significant applications as photosensitizers in photodynamic therapy (PDT) and as photocatalysts in organic synthesis.[1] This document details their key characteristics, experimental protocols for their synthesis and analysis, and visual representations of their mechanistic pathways.

Core Physicochemical Data

The fundamental properties of 2,4,6-triphenylthis compound salts are crucial for their application in experimental and developmental settings, influencing factors such as solubility, stability, and photochemical efficiency. The following tables summarize the key quantitative data for various 2,4,6-triphenylthis compound salts.

| Property | 2,4,6-Triphenylthis compound Tetrafluoroborate | 2,4,6-Triphenylthis compound Perchlorate | 2,4,6-Triphenylthis compound Chloride |

| Molecular Formula | C₂₃H₁₇BF₄O[2] | C₂₃H₁₇ClO₄[1] | C₂₃H₁₇ClO[3] |

| Molecular Weight | 396.19 g/mol [2] | 408.84 g/mol [1] | 344.83 g/mol [3] |

| Appearance | Yellow crystalline solid[1] | Yellow crystalline solid[1] | - |

| Melting Point | 250-251 °C[2] | Data not consistently available[1] | - |

| Solubility | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid.[4] | Soluble in polar organic solvents like acetonitrile (B52724) and trifluoroacetic acid. Insoluble in water, ethanol, and diethyl ether.[1] | - |

| Spectroscopic Property | 2,4,6-Triphenylthis compound Tetrafluoroborate | 2,4,6-Triphenylthis compound Perchlorate | 2,4,6-Triphenylthis compound Chloride |

| UV-Vis Absorption (λ_max_) | A redshift is observed in nonpolar solvents (dichloromethane) compared to acetonitrile.[5] | 355 nm, 405 nm (in acetonitrile)[1][6] | Absorbs in the blue-near ultraviolet spectral range in various solvents.[7] |

| Fluorescence Emission (λ_em_) | Fluorescence emission is in the range of 400 to 650 nm.[5] | 466 nm (when excited at 405 nm in acetonitrile)[1][6] | Emits in the blue-green spectral range.[7] |

| Fluorescence Quantum Yield (Φ_f_) | - | - | 0.84 in acetonitrile[7] |

| Molar Absorptivity (ε) | For the unsubstituted this compound salt, ε is 9000 L·mol⁻¹·cm⁻¹ at ca. 270 nm.[5] | Not Reported[8] | - |

| Electrochemical Property | 2,4,6-Triphenylthis compound Tetrafluoroborate |

| Excited State Reduction Potential | +2.55 V vs. SCE[9] |

| Ground State Reduction Potential | -0.35 V vs. SCE |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the development of new applications. The following sections outline protocols for the synthesis and spectroscopic characterization of 2,4,6-triphenylthis compound salts.

Synthesis of 2,4,6-Triphenylthis compound Salts

A common and effective approach for the synthesis of 2,4,6-triphenylthis compound salts is the condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.[1]

General Procedure for 2,4,6-Triphenylthis compound Tetrafluoroborate:

-

Reaction Setup: In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 ml of 1,2-dichloroethane (B1671644).[10]

-

Addition of Reagent: Warm the contents of the flask to 70–75°C.[10] Add 160 ml of a 52% ethereal solution of fluoboric acid from the dropping funnel with stirring over 30 minutes.[10]

-

Crystallization: Allow the fluorescent mixture to stand overnight in a refrigerator.[10]

-

Isolation and Purification: Collect the crystalline product that separates on a Buchner funnel and wash it thoroughly with ether.[10] An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.[10] The product can be recrystallized from 650–700 ml of 1,2-dichloroethane to yield yellow needles.[10]

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the this compound salt in a spectroscopic-grade solvent (e.g., acetonitrile) at a known concentration, typically in the micromolar range.[1]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution in a quartz cuvette (typically 1 cm path length) over a relevant wavelength range (e.g., 300-600 nm).[1]

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[1]

Fluorescence Spectroscopy:

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption analysis.[1]

-

Data Acquisition: In a luminescence spectrometer, set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[1] Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the full emission profile.[1]

-

Analysis: Determine the wavelength of maximum fluorescence emission (λ_em). The fluorescence quantum yield can be measured relative to a known standard.[1]

Signaling Pathways and Experimental Workflows

The utility of 2,4,6-triphenylthis compound salts largely stems from their photochemical properties, where they can act as potent photosensitizers. The following diagrams, generated using Graphviz, illustrate the general synthesis workflow and the mechanism of their photocatalytic action.

Caption: General synthesis workflow for 2,4,6-triphenylthis compound salts.

Caption: Mechanism of photocatalysis using a 2,4,6-triphenylthis compound salt.

References

- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. benchchem.com [benchchem.com]

- 8. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Electronic Structure and Resonance of Pyrylium Cations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrylium cations are six-membered heterocyclic compounds characterized by a positively charged, trivalent oxygen atom within an aromatic ring. This unique electronic configuration imparts significant stability and distinct reactivity, making them valuable intermediates in organic synthesis and functional components in materials science and medicinal chemistry. The delocalization of the positive charge across the ring system, particularly to the α (2,6) and γ (4) positions, governs their electrophilic nature and susceptibility to nucleophilic attack. This guide provides a comprehensive analysis of the electronic structure, resonance, and physicochemical properties of this compound cations, supported by quantitative data, detailed experimental and computational protocols, and logical workflow visualizations.

Electronic Structure and Aromaticity

The this compound cation, with the formula [C₅H₅O]⁺, is isoelectronic with benzene, featuring a planar, six-membered ring with six π-electrons, fulfilling Hückel's rule for aromaticity. The key distinction is the presence of a highly electronegative, positively charged oxygen atom, which significantly perturbs the electron distribution within the ring. This strong inductive effect withdraws electron density from the carbon atoms, rendering the ring electron-deficient and exceptionally resistant to electrophilic aromatic substitution.

The positive charge is not localized on the oxygen atom but is delocalized across the π-system through resonance. This delocalization is crucial to the cation's stability and reactivity, concentrating partial positive charges on the carbon atoms at the α (2 and 6) and γ (4) positions. Consequently, these positions are highly electrophilic and serve as the primary sites for nucleophilic attack.

Resonance Structures

The stability and charge distribution of the this compound cation can be depicted through several key resonance contributors. These structures illustrate the delocalization of the positive charge onto the carbon backbone, explaining the cation's electrophilicity at the α and γ positions.

An In-depth Technical Guide to the Core of Pyrylium Salt Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrylium salts are a fascinating and versatile class of cationic aromatic heterocycles characterized by a six-membered ring containing a positively charged oxygen atom.[1] This inherent positive charge and aromaticity bestow upon them unique electronic properties and a high degree of reactivity, making them invaluable reagents and building blocks in modern organic synthesis.[1][2] Despite being discovered over a century ago, the chemistry of this compound salts continues to be a vibrant area of research, with expanding applications in medicinal chemistry, materials science, and photoredox catalysis.[1] This technical guide provides a comprehensive overview of the core principles of this compound salt chemistry, including their synthesis, reactivity, and applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field.

Core Concepts: Synthesis and Reactivity

The utility of this compound salts stems from their accessibility through straightforward synthetic routes and their predictable reactivity, primarily with nucleophiles.

Synthesis of this compound Salts

The most common methods for synthesizing this compound salts involve the condensation of carbonyl compounds.

1. From Aldehydes and Ketones: A widely used method for preparing 2,4,6-trisubstituted this compound salts involves the acid-catalyzed condensation of an aryl methyl ketone and an aryl aldehyde.[2][3] This can be a one-pot reaction or a two-step process involving the pre-synthesis of a chalcone (B49325) intermediate.[2]

Diagram 1: General Synthesis of 2,4,6-Triarylthis compound Salts

Caption: Synthetic pathways to 2,4,6-triarylthis compound salts.

2. Balaban-Nenitzescu-Praill Synthesis: For the preparation of alkyl-substituted this compound salts, such as the 2,4,6-trimethylthis compound cation, the Balaban-Nenitzescu-Praill synthesis is often the method of choice. This reaction typically utilizes tertiary butanol and acetic anhydride (B1165640) in the presence of a strong acid like perchloric acid or tetrafluoroboric acid.[3]

Reactivity of this compound Salts

The positively charged oxygen atom in the this compound ring leads to a significant electron deficiency at the α (2,6) and γ (4) positions. This makes this compound salts highly susceptible to nucleophilic attack at these sites. In contrast, they are generally resistant to electrophilic substitution.[3][4]

1. Reaction with Nucleophiles and Ring Opening: A hallmark of this compound chemistry is their reaction with nucleophiles, which can lead to a variety of products. The initial attack usually occurs at an α-position, forming a 2H-pyran intermediate. This intermediate can then undergo a thermally allowed electrocyclic ring-opening to yield a 1,5-enedione, often referred to as a pseudobase.[3]

2. ANRORC Mechanism: In many reactions with nucleophiles, particularly those that can be incorporated into a new ring, this compound salts undergo an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism.[5][6] This pathway is fundamental to the conversion of this compound salts into other heterocyclic systems.

Diagram 2: The ANRORC Mechanism with a Generic Nucleophile

Caption: The ANRORC (Addition, Ring Opening, Ring Closure) mechanism.

3. Conversion to Other Heterocycles: The ANRORC mechanism provides a powerful synthetic tool for transforming this compound salts into a wide array of other heterocyclic compounds. For example, reaction with primary amines yields pyridinium (B92312) salts (Katritzky salts), while reaction with ammonia (B1221849) gives pyridines.[3][5] Similarly, phosphines can be used to generate phosphabenzenes, and hydrogen sulfide (B99878) leads to thiothis compound (B1249539) salts.[5]

Diagram 3: Formation of Katritzky Salts

Caption: Synthesis of Katritzky salts from this compound salts and primary amines.

Applications in Research and Development

The unique reactivity of this compound salts has led to their use in a variety of applications.

Medicinal Chemistry

This compound salts serve as key intermediates in the synthesis of pyridinium-based cationic lipids, which have shown promise as gene delivery agents.[7] The ability to readily modify the substituents on the this compound ring and the primary amine allows for the fine-tuning of the lipophilicity and structure of the final cationic lipid.[7]

Materials Science

The conversion of this compound salts into stable pyridinium polymers has been explored for the development of materials with interesting electronic and optical properties, such as electrochromism and photochromism.[8] Furthermore, their use in the construction of complex macrocycles and metallo-supramolecular architectures is an emerging area of research.[8][9]

Photoredox Catalysis

In recent years, this compound salts have gained significant attention as potent, metal-free photoredox catalysts.[5] Upon irradiation with visible light, they can be excited to a state with a high oxidation potential, enabling them to catalyze a wide range of organic transformations through single-electron transfer (SET) pathways.[5][10]

Diagram 4: Generalized Photoredox Catalytic Cycle of this compound Salts

Caption: Photoredox catalytic cycle involving a this compound salt as the photocatalyst.

Quantitative Data

The following tables summarize key quantitative data for representative this compound salts.

Table 1: Synthesis Yields of Common this compound Salts

| This compound Salt | Synthesis Method | Yield (%) | Reference(s) |

| 2,4,6-Triphenylthis compound Tetrafluoroborate (B81430) | Chalcone, Acetophenone (B1666503), HBF₄·Et₂O in DCE (Flow) | 74 | [11] |

| 2,4,6-Triphenylthis compound Tetrafluoroborate | Benzalacetophenone, Acetophenone, HBF₄·Et₂O in 1,2-dichloroethane (B1671644) (Batch) | 63-68 | [7] |

| 2,4,6-Triphenylthis compound Tetrafluoroborate | Acetophenone, Chalcone, HBF₄·Et₂O in DCE (Batch) | 72 | [6] |

| 2,4,6-Trimethylthis compound Tetrafluoroborate | t-Butyl alcohol, Acetic anhydride, HBF₄ | 41-43 | [12] |

| 2,4,6-Trimethylthis compound Trifluoromethanesulfonate | t-Butyl alcohol, Acetic anhydride, CF₃SO₃H | 40-42 | [13] |

Table 2: Spectroscopic Data for 2,4,6-Triphenylthis compound Tetrafluoroborate

| Data Type | Solvent | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference(s) |

| ¹H NMR | DMSO-d₆ | 9.24 (s, 2H), 8.67 (d, 6H), 7.94 (t, 3H), 7.86 (m, 6H) | [3] |

| ¹³C NMR | DMSO-d₆ | 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1 | [3] |

| UV-Vis (λ_max) | CH₂Cl₂ | ~410, ~360 | [14] |

| UV-Vis (λ_max) | CH₃CN | ~405, ~355 | [14] |

Table 3: Spectroscopic Data for 2,4,6-Trimethylthis compound Salts

| This compound Salt | Data Type | Solvent | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference(s) |

| 2,4,6-Trimethylthis compound Tetrafluoroborate | ¹H NMR | - | Data available in spectral databases | [15][16] |

| 2,4,6-Trimethylthis compound Tetrafluoroborate | UV-Vis (λ_max) | - | Data available in spectral databases | [15][16] |

Table 4: Electrochemical Properties of Selected this compound Salts

| This compound Salt | E(PC+*/PC•) (V vs. SCE in CH₃CN) | Reference(s) |

| 2,4,6-Triphenylthis compound Tetrafluoroborate | +2.3 | |

| 9-Mesityl-10-methylacridinium Perchlorate | +2.06 |

Experimental Protocols

Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate

This procedure is adapted from Organic Syntheses.[7]

Materials:

-

Benzalacetophenone (chalcone)

-

Acetophenone

-

1,2-Dichloroethane

-

52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)

-

Diethyl ether

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 mL of 1,2-dichloroethane.

-

Warm the mixture to 70–75 °C.

-

Add 160 mL of a 52% ethereal solution of fluoboric acid from the dropping funnel with stirring over 30 minutes.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Allow the fluorescent mixture to stand overnight in a refrigerator.

-

Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with diethyl ether.

-

An additional quantity of product can be obtained by adding 250 mL of ether to the mother liquor.

-

The typical yield is 125–135 g (63–68%) of yellow crystals. The product can be recrystallized from 1,2-dichloroethane for higher purity.

Synthesis of 2,4,6-Trimethylthis compound Trifluoromethanesulfonate

This procedure is adapted from Organic Syntheses.[13]

Materials:

-

Acetic anhydride

-

Anhydrous t-butyl alcohol

-

Trifluoromethanesulfonic acid

-

Anhydrous diethyl ether

Procedure:

-

In an Erlenmeyer flask, mix 18 mL (192 mmol) of acetic anhydride and 3.2 mL (34 mmol) of anhydrous t-butyl alcohol.

-

Add a few drops of trifluoromethanesulfonic acid and swirl until the initial esterification is complete.

-

Add the remaining trifluoromethanesulfonic acid (total of 3.0 mL, 33 mmol) in small portions over 10 minutes, allowing the temperature to rise to 60–70 °C.

-

Let the solution stand for 5 minutes, then cool in an ice bath.

-

Add 100 mL of anhydrous diethyl ether to precipitate the this compound salt.

-

Filter the mixture with suction and wash the crude product with an additional 50 mL of dry ether.

-

The typical yield is 3.6–3.8 g (40–42%) of mustard-colored to pale brown plates.

Synthesis of N-Alkylpyridinium Salts (Katritzky Salts) via Continuous Flow

This protocol is based on the work of Sambiagio et al.[11] and describes a telescoped two-step flow synthesis.

Setup:

-

Two continuous flow reactors with independent temperature and flow rate controls.

-

Syringe pumps for reagent delivery.

-

Back-pressure regulator.

Procedure:

-

Step 1: this compound Salt Synthesis:

-

Feed 1: A solution of acetophenone and chalcone in 1,2-dichloroethane (DCE).

-

Feed 2: A solution of HBF₄·Et₂O in DCE.

-

Pump both feeds into the first reactor at a set temperature (e.g., 110-130 °C) and residence time (e.g., 3-5 minutes).

-

-

Step 2: Katritzky Salt Synthesis:

-

The output from the first reactor is directly mixed with a solution of the desired primary amine in a suitable solvent.

-

This mixture is then passed through the second reactor at a higher temperature (e.g., 130 °C) and a longer residence time (e.g., 15 minutes).

-

-

Workup: The product can often be isolated by precipitation upon cooling or by addition of a non-polar solvent like diethyl ether.

Note: The specific flow rates, concentrations, and temperatures should be optimized for each specific substrate combination. This method offers significant advantages in terms of reaction time and scalability compared to traditional batch processes.

Conclusion

This compound salt chemistry offers a rich and diverse landscape for synthetic chemists. Their straightforward synthesis and predictable reactivity with nucleophiles make them powerful intermediates for the construction of a wide variety of other heterocyclic systems. The emergence of this compound salts as potent photoredox catalysts has further expanded their utility in modern organic synthesis. This guide has provided a foundational understanding of the core principles of this compound salt chemistry, supported by quantitative data and detailed experimental protocols, to empower researchers to effectively utilize these versatile compounds in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]

- 6. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,4,6-Triphenylthis compound tetrafluoroborate | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE(448-61-3) 1H NMR [m.chemicalbook.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation of 2,4,6-Trimethylthis compound tetrafluoroborate - Chempedia - LookChem [lookchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Reactivity of Pyrylium and Thiopyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core structure and reactivity of pyrylium and thiothis compound (B1249539) salts. These six-membered heterocyclic cations are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates and exhibiting a range of biological activities. This document details their structural parameters, spectroscopic signatures, and reactivity towards nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Structures: A Comparative Analysis

This compound and thiothis compound cations are aromatic, six-membered rings containing a positively charged oxygen or sulfur atom, respectively.[1][2] They are isoelectronic with benzene (B151609). The replacement of a CH group in benzene with a more electronegative heteroatom significantly alters the electronic distribution within the ring, rendering them highly susceptible to nucleophilic attack.[3]

Thiothis compound is generally considered to be more aromatic than this compound. This is attributed to the lower electronegativity and higher polarizability of sulfur compared to oxygen, which allows for more effective delocalization of the positive charge.[1]

Structural Parameters

Computational studies using Density Functional Theory (DFT) provide insight into the geometric structures of these cations. The bond lengths and angles of the parent this compound and thiothis compound cations are presented in Table 1.

Table 1: Calculated Bond Lengths and Angles for this compound and Thiothis compound Cations

| Parameter | This compound Cation | Thiothis compound Cation |

| Bond Lengths (Å) | ||

| X-C2 (X=O, S) | 1.358 | 1.724 |

| C2-C3 | 1.378 | 1.391 |

| C3-C4 | 1.401 | 1.405 |

| Bond Angles (º) | ||

| C6-X-C2 | 120.3 | 104.1 |

| X-C2-C3 | 121.8 | 123.8 |

| C2-C3-C4 | 122.1 | 124.1 |

| C3-C4-C5 | 119.8 | 120.1 |

Data compiled from theoretical studies. The bond lengths and angles can vary with substitution.

The data reveals a notable difference in the C-X-C bond angle, which is significantly smaller for the thiothis compound cation due to the larger atomic radius of sulfur.

Spectroscopic Properties: 1H and 13C NMR

The 1H and 13C NMR spectra of this compound and thiothis compound salts are characterized by downfield chemical shifts for the ring protons and carbons, a consequence of the deshielding effect of the positive charge. The protons at the α (2,6) and γ (4) positions are the most deshielded.[4]

Table 2: Comparative 1H and 13C NMR Chemical Shifts (δ, ppm) for 2,4,6-Triphenyl-substituted Salts

| Nucleus | 2,4,6-Triphenylthis compound (B3243816) | 2,4,6-Triphenylthiothis compound |

| 1H NMR | ||

| H-3, H-5 | ~8.7 - 9.2 | ~8.5 - 8.9 |

| Phenyl-H | ~7.6 - 8.5 | ~7.5 - 8.4 |

| 13C NMR | ||

| C-2, C-6 | ~170 | ~165 |

| C-4 | ~165 | ~160 |

| C-3, C-5 | ~115 | ~125 |

| Phenyl-C | ~128 - 135 | ~128 - 136 |

Note: Chemical shifts are approximate and can vary depending on the solvent and counter-ion.[5][6][7]

The generally slightly upfield shifts observed for the thiothis compound salt relative to its this compound analogue are consistent with the greater aromaticity and more delocalized positive charge in the sulfur-containing ring.

Reactivity: A Tale of Two Heteroatoms

The reactivity of both this compound and thiothis compound salts is dominated by their electrophilicity. They readily react with a wide range of nucleophiles.[3] However, the nature of the heteroatom significantly influences their reactivity, with this compound salts being generally more reactive than their thiothis compound counterparts.[1]

Nucleophilic Attack and Ring Opening

The primary sites of nucleophilic attack are the α (2,6) and γ (4) positions, which bear the largest partial positive charges.[8] For this compound salts, this attack often leads to a ring-opened intermediate, a 1,5-enedione, also known as a pseudobase.[2] The formation of this pseudobase is reversible and pH-dependent. While no specific pKa values for the pseudobase formation of the parent compounds are readily available in the literature, it is known that 2,4,6-trisubstituted this compound salts are considerably stronger acids than acetic acid.[9]

Thiothis compound salts are less prone to ring-opening reactions. Their reaction with nucleophiles can lead to either substitution at a substituent on the ring or addition to the ring, which may or may not be followed by ring opening, depending on the nucleophile and reaction conditions.[10] For instance, with nucleophiles like thiophenol or aniline, 4-chlorothiothis compound undergoes substitution at the 4-position, whereas Grignard reagents and alkyl amines lead to ring-opening.[10]

The general mechanism for the reaction of a this compound salt with a primary amine to form a pyridinium (B92312) salt is depicted below. This is a powerful synthetic transformation, widely used for the preparation of a variety of substituted pyridines and pyridinium salts.[11]

Figure 1: Reaction of a this compound salt with a primary amine.

Conversion of this compound to Thiothis compound Salts

A key reaction highlighting the difference in reactivity is the conversion of this compound salts to thiothis compound salts. This is typically achieved by treatment with a sulfide (B99878) source, such as sodium sulfide.[1] The reaction proceeds via nucleophilic attack of the sulfide ion on the this compound ring, followed by ring opening and subsequent recyclization with the expulsion of the oxygen atom.

Figure 2: Conversion of a this compound to a thiothis compound salt.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and manipulation of these compounds. The following sections provide protocols for the synthesis of representative this compound and thiothis compound salts.

Synthesis of 2,4,6-Trimethylthis compound Perchlorate (B79767)

This procedure is adapted from Organic Syntheses.[12] Caution: Perchlorate salts are potentially explosive and should be handled with extreme care by trained personnel using appropriate safety precautions.

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, mix acetic anhydride (B1165640) and t-butyl alcohol.

-

Slowly add a 70% solution of perchloric acid while maintaining the temperature below 8 °C.

-

Slowly add mesityl oxide, followed by the slow addition of more acetic anhydride.

-

Remove the cooling bath and allow the exothermic reaction to proceed, with the temperature rising to 50-70 °C.

-

After the exotherm subsides, heat the mixture on a steam bath for 15 minutes.

-

Cool the mixture to 15 °C to allow the product to crystallize.

-

Collect the crystals by filtration, wash with a 1:1 mixture of acetic acid and ether, and then with ether.

-

The product can be air-dried to yield yellow crystals.

Figure 3: Workflow for the synthesis of 2,4,6-trimethylthis compound perchlorate.

Synthesis of 2,4,6-Triphenylthiothis compound Perchlorate

This procedure describes the conversion of a this compound salt to a thiothis compound salt.[2]

Procedure:

-

Suspend 2,4,6-triphenylthis compound perchlorate in acetone (B3395972) and warm the mixture to approximately 40 °C.

-

Add a solution of sodium sulfide nonahydrate in distilled water. A deep ruby-red color will develop.

-

Stir the mixture for 30 minutes.

-

Add 20% perchloric acid, followed by distilled water.

-

Allow the mixture to stand for 2 hours, then cool to 5 °C.

-

Collect the bright yellow, fluffy needles by filtration.

-

The product can be recrystallized from acetic acid.

Applications in Drug Development and Research

Both this compound and thiothis compound salts have found applications in various fields, including as photosensitizers in photodynamic therapy (PDT).[13] Their ability to absorb light and generate reactive oxygen species makes them promising candidates for targeted cancer therapy. Furthermore, their reactivity with primary amines has been exploited for the development of reagents for the activation and derivatization of amino groups in biological molecules.[14] The conversion of this compound salts to pyridinium salts is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials.[15]

Conclusion

This compound and thiothis compound salts are valuable classes of heterocyclic compounds with distinct structural and reactivity profiles. The higher reactivity of this compound salts makes them excellent precursors for a wide range of other heterocyclic systems, while the greater stability and unique photophysical properties of thiothis compound salts open doors for applications in materials science and medicine. A thorough understanding of their comparative chemistry, as outlined in this guide, is essential for researchers and professionals seeking to harness their potential in synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Thiothis compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

nomenclature and classification of substituted pyrylium salts

An In-depth Technical Guide to the Nomenclature and Classification of Substituted Pyrylium Salts

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, classification, and chemical properties of substituted this compound salts. It is intended for professionals in the fields of chemistry and drug development who utilize these versatile heterocyclic compounds as synthetic intermediates, photosensitizers, and bioactive molecules. The document covers IUPAC naming conventions, various classification schemes, key reaction pathways, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations.

Nomenclature of this compound Salts

The systematic naming of this compound salts is governed by IUPAC rules, although historical nomenclature is still prevalent in older literature.

IUPAC Nomenclature

According to IUPAC recommendations, the this compound ring is a six-membered heterocyclic cation with one oxygen atom. The numbering of the ring begins with the oxygen atom as position 1.[1] The carbon atoms are then numbered sequentially from 2 to 6.

-

Parent Cation: The unsubstituted ring is named This compound .[2]

-

Substituents: The names and positions of any substituent groups are prefixed to the parent name. For example, 2,4,6-trimethylthis compound.

-

Anion: The name of the counter-ion follows the name of the cation, separated by a space (e.g., 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate).

Fused ring systems containing the this compound cation also have systematic names. For instance, the benzo-fused this compound ion is officially named chromenylium ion by IUPAC.[2][3]

Historical (Common) Nomenclature

In older literature, a Greek lettering system was used to denote positions on the this compound ring relative to the heteroatom[1]:

-

α-positions: Carbons at positions 2 and 6.

-

β-positions: Carbons at positions 3 and 5.

-

γ-position: Carbon at position 4.

Therefore, 2,4,6-trimethylthis compound might have been referred to as α,α',γ-trimethylthis compound.

Classification of Substituted this compound Salts

This compound salts can be classified based on their synthetic origins, substituent patterns, and reactivity.

Classification by Synthetic Route

The synthesis of the this compound ring system is a primary method of classification, typically involving the cyclization of a five-carbon chain precursor.[4] Syntheses are often categorized by the number of components that assemble to form the ring.[1]

-

Three-Component Syntheses: These methods construct the ring from three separate molecules. A common example is the condensation of two moles of an aryl methyl ketone with one mole of an aryl aldehyde (Dilthey synthesis).[1][2][3]

-

Two-Component Syntheses: These routes involve the reaction of two molecules. The Balaban-Nenitzescu-Praill synthesis, which uses tertiary butanol and acetic anhydride, is a classic example for preparing alkyl-substituted this compound salts.[2][3]

-

One-Component Syntheses (Cyclization): These methods start with a single molecule already containing the required five-carbon dicarbonyl backbone, which is then cyclized.[4]

Classification by Substituent Pattern

The nature and position of substituents dramatically influence the properties and reactivity of this compound salts.

-

Symmetrically vs. Asymmetrically Substituted: Salts with identical substituents at the 2- and 6-positions (e.g., 2,6-diphenyl-4-methylthis compound) are symmetric, while those with different groups are asymmetric.

-

α-Substituted vs. α-Vacant: The presence or absence of substituents at the α-positions (2 and 6) is critical for reactivity. Most common this compound salts are 2,4,6-trisubstituted.[5] Salts lacking a substituent at one or both α-positions are often more reactive towards certain nucleophiles.[5]

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents affects the salt's stability, color (absorption spectra), and utility as a photocatalyst.[6][7] Electron-donating groups (e.g., alkoxy) can enhance photophysical properties, while electron-withdrawing groups are generally avoided.[7]

Core Reactivity Principles

Due to the positively charged oxygen heteroatom, the this compound ring is highly electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1][2][8]

-

Nucleophilic Attack: Nucleophiles readily attack the this compound cation, with a strong preference for the α-positions (2 and 6), which have the highest electron deficiency.[8][9] Attack at the γ-position (4) can occur with very strong nucleophiles or if the α-positions are sterically hindered.[8]

-

Ring-Opening and Recyclization (ANRORC): A common reaction pathway involves A ttack by a N ucleophile, R ing O pening, and R ing C losure.[1] For example, reaction with primary amines first forms an intermediate that opens to a dienone before recyclizing to form a stable N-substituted pyridinium (B92312) salt (the Zincke reaction).[2]

-

Conversion to Other Heterocycles: this compound salts are versatile precursors for a wide array of other aromatic systems.[8][10]

-

Ammonia (NH₃) yields pyridines.[2]

-

Primary Amines (R-NH₂) yield N-substituted pyridinium salts (e.g., Katritzky salts).[2]

-

Hydroxylamine (NH₂OH) yields pyridine-N-oxides.[2]

-

Hydrogen Sulfide (H₂S) yields thiothis compound (B1249539) salts.[2]

-

Phosphine Derivatives (R-PH₂) yield phosphabenzenes (phosphinines).[2][10]

-

Quantitative Data

Spectroscopic and kinetic data are crucial for the characterization and application of this compound salts.

NMR Spectroscopic Data

NMR spectroscopy is a primary tool for structural elucidation. Chemical shifts are highly dependent on the substituents and the solvent.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for this compound Cations

| Compound | C-2, C-6 (α) | C-4 (γ) | C-3, C-5 (β) | Substituent Carbons | Reference |

|---|---|---|---|---|---|

| Unsubstituted this compound | 169.32 | 161.21 | 127.74 | - | [1] |

| 2,4,6-Trimethylthis compound | 180.15 | 177.20 | 124.88 | α-Me: 19-20, γ-Me: 23-25 |[1] |

Table 2: Representative ¹H NMR Chemical Shifts (δ) for Styrylthis compound Salts

| Compound Structure | This compound H-3, H-5 | Phenyl Protons | Reference |

|---|

| 2,4,6-triphenyl-substituted styrylthis compound | 8.50 - 9.20 (s) | 7.50 - 8.45 (m) |[11] |

UV-Visible Absorption Data

This compound salts typically exhibit strong absorption in the UV and visible regions, a property that is exploited in their use as dyes and photosensitizers.

Table 3: UV-Visible Absorption Maxima (λₘₐₓ) for Selected 2,4,6-Triarylthis compound Salts in Acetonitrile

| Substituents (R¹, R², R³) | λₘₐₓ 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λₘₐₓ 2 (nm) | ε₂ (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|---|

| R¹=R²=R³=Phenyl | 358 | 32,000 | 409 | 30,000 | [12] |

| R¹=R³=4-Cl-Ph, R²=Ph | 358 | 39,000 | 412 | 37,000 | [12] |

| R¹=R³=4-MeO-Ph, R²=Ph | 368 | 27,000 | 455 | 50,000 | [12] |

| R¹=R³=Phenyl, R²=4-MeO-Ph | 322 | 15,500 | 466 | 12,300 |[7] |

Reaction Kinetics

The rate of reaction with nucleophiles is sensitive to steric and electronic factors. A study on the base-catalyzed epimerization of diastereomeric this compound salts found that the reaction kinetics slow by a factor of 25 when bulky substituents are placed at the ortho versus the para position on an attached cyclohexane (B81311) ring, highlighting the steric sensitivity of reactions involving the this compound core.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of common this compound salts.

Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate

This protocol is adapted from the Dilthey synthesis method.[2][3]

-

Reactants: Combine acetophenone (B1666503) (2 moles) and benzaldehyde (B42025) (1 mole) in a suitable solvent (e.g., acetic acid or 1,2-dichloroethane).

-

Catalyst Addition: Add tetrafluoroboric acid (HBF₄·Et₂O) as the acid catalyst. An oxidizing agent may also be required.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The this compound salt, being ionic, is typically insoluble in less polar organic solvents.[10][14]

-

Purification: Pour the cooled mixture into diethyl ether or ethyl acetate (B1210297) to precipitate the product.[15]

-

Collection: Filter the resulting solid, wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum.

Continuous-Flow Synthesis of this compound Tetrafluoroborates

This modern approach allows for rapid and scalable synthesis.[16][17]

-

Feed Solutions:

-

Feed 1: Dissolve the chalcone (B49325) derivative (2 equivalents) and the acetophenone derivative (1 equivalent) in 1,2-dichloroethane (B1671644) (DCE).

-

Feed 2: Dilute tetrafluoroboric acid (HBF₄·Et₂O, 2 equivalents) in DCE.

-

-

Flow Reaction: Pump the two feed solutions into a T-mixer connected to a heated microreactor coil (e.g., at 110-130 °C). Residence times are typically short, on the order of 3-5 minutes.

-

Product Collection: The output from the reactor is directed into a collection flask containing vigorously stirred diethyl ether. The product precipitates immediately upon contact.

-

Isolation: The precipitated this compound salt is isolated by filtration, washed with diethyl ether, and dried.

Synthesis of N-Alkylpyridinium (Katritzky) Salts via Telescoped Flow Synthesis

This protocol builds upon the continuous-flow synthesis of the this compound salt.[17]

-

This compound Synthesis: Synthesize the desired this compound salt in a flow reactor as described in Protocol 5.2.

-

Amine Addition: Instead of precipitating the this compound salt, direct the reactor output into a second T-mixer. Simultaneously, pump a solution of the desired primary amine (e.g., in ethanol (B145695) or DCE) into the same T-mixer.

-

Second Reaction: Pass the combined stream through a second heated reactor coil to facilitate the conversion to the pyridinium salt.

-

Isolation: Collect the output from the second reactor and isolate the pyridinium salt product, typically by precipitation or solvent evaporation followed by purification. This telescoped method avoids the cumbersome isolation of the intermediate this compound salt.[17]

Conclusion

Substituted this compound salts are a cornerstone class of heterocyclic compounds with well-defined nomenclature and diverse reactivity. Their classification based on synthetic routes and substituent patterns provides a logical framework for understanding their chemical behavior. As versatile synthons, they grant access to a vast range of other heterocyclic systems, most notably pyridines and pyridinium salts. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers leveraging the unique properties of this compound salts in organic synthesis, materials science, and drug discovery.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. en-academic.com [en-academic.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0213893B1 - Photopolymerisable compositions containing substituted this compound salts as photoinitiators; and novel this compound salts for use therein - Google Patents [patents.google.com]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Continuous-Flow Synthesis of this compound Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Balaban-Nenitzescu-Praill Pyrylium Synthesis: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Introduction

The Balaban-Nenitzescu-Praill synthesis is a powerful and versatile acid-catalyzed condensation reaction for the preparation of pyrylium salts. This method typically involves the diacylation of a suitable three-carbon component, often derived from an alkene or an alcohol, with an acylating agent in the presence of a strong acid. The resulting this compound salts are valuable intermediates in organic synthesis due to their high reactivity towards nucleophiles, enabling the construction of a wide array of heterocyclic compounds, including pyridines, pyridiniums, and various benzene (B151609) derivatives.[1] Their utility extends to the synthesis of complex macrocycles, polymers, and as precursors in the development of novel therapeutic agents and molecular sensors. This document provides detailed experimental protocols, quantitative data on reaction yields, and illustrates the underlying chemical pathways and applications.

Data Presentation

The yield of the Balaban-Nenitzescu-Praill synthesis is influenced by factors such as the choice of acid catalyst, solvent, temperature, and the nature of the starting materials. Below are tables summarizing quantitative data from representative synthetic procedures.

Table 1: Synthesis of 2,4,6-Trimethylthis compound Salts

| Catalyst | Starting Materials | Acylating Agent | Solvent | Yield (%) | Reference |

| Perchloric Acid (70%) | tert-Butyl alcohol | Acetic anhydride (B1165640) | Acetic anhydride | 50-56 | --INVALID-LINK-- |

| Trifluoromethanesulfonic Acid | tert-Butyl alcohol | Acetic anhydride | Acetic anhydride | 36-38 | --INVALID-LINK-- |

Table 2: Continuous-Flow Synthesis of Substituted this compound Tetrafluoroborates

| Chalcone Derivative | Acetophenone Derivative | Temperature (°C) | Yield (%) |

| Benzalacetophenone | Acetophenone | 110 | 71 |

| 4-Chlorobenzalacetophenone | Acetophenone | 110 | 65 |

| 4-Methoxybenzalacetophenone | Acetophenone | 110 | 75 |

| Benzalacetophenone | 4-Methoxyacetophenone | 130 | 72 |

| Benzalacetophenone | 4-Bromoacetophenone | 130 | 68 |

Data extracted from a study on the continuous-flow synthesis of this compound tetrafluoroborates, which may involve different reaction kinetics and stoichiometry compared to batch synthesis.

Experimental Protocols

Caution: this compound perchlorates are potentially explosive and should be handled with extreme care. All operations should be conducted behind a safety shield in a well-ventilated fume hood. Avoid scratching or applying pressure to the dry perchlorate (B79767) salts. For storage, it is recommended to keep them moist with a solvent like tetrahydrofuran.[1] Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,4,6-Trimethylthis compound Perchlorate[1]

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

tert-Butyl alcohol, anhydrous (2.0 moles)

-

Acetic anhydride (10.0 moles)

-

Perchloric acid (70%, 1.75 moles)

-

Acetic acid (for washing)

-

Absolute ethanol (B145695) (for washing)

-

Absolute ether (for washing)

Equipment:

-

2-L four-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel

Procedure:

-

In the 2-L flask, combine anhydrous tert-butyl alcohol and acetic anhydride.

-

Cool the stirred mixture to -10°C using an ice-salt bath.

-

Rapidly add 70% perchloric acid from the dropping funnel over 5-7 minutes. A vigorous reaction will occur, with fuming and a color change to reddish-brown, accompanied by a rapid temperature increase.

-

Once the initial reaction subsides, slowly add mesityl oxide (if used as a starting material alternative to tert-butyl alcohol).

-

Slowly add additional acetic anhydride.

-

Replace the ice bath with a water bath. The reaction is exothermic, and the temperature may rise to 50-70°C.

-

Heat the mixture on a steam bath for 15 minutes to complete the reaction.

-

Allow the mixture to cool and stand at room temperature for 2 hours.

-

Collect the crystalline product by suction filtration on a Büchner funnel.

-